molecular formula C4H7P B144579 Phosphine, (1-methyl-1,2-propadienyl)- CAS No. 133672-88-5

Phosphine, (1-methyl-1,2-propadienyl)-

Cat. No. B144579
M. Wt: 86.07 g/mol
InChI Key: FJMSLUMCPHPSBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphine, also known as PH3, is a colorless, flammable, and toxic gas that is commonly used in various scientific research applications. One of its derivatives, (1-methyl-1,2-propadienyl)-, is a compound that has gained significant attention due to its unique properties and potential applications. In

Scientific Research Applications

(1-methyl-1,2-propadienyl)- has several scientific research applications, including its use as a ligand in coordination chemistry, as a precursor in organic synthesis, and as a reactant in catalytic reactions. It is also used as a building block for the synthesis of various compounds, including heterocyclic compounds and natural products.

Mechanism Of Action

The mechanism of action of (1-methyl-1,2-propadienyl)- is not fully understood. However, it is believed that it acts as a nucleophile in various reactions due to the presence of a lone pair of electrons on the phosphorus atom. It can also act as a chelating agent, forming coordination complexes with metal ions.

Biochemical And Physiological Effects

(1-methyl-1,2-propadienyl)- has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic and can cause respiratory failure, liver damage, and other adverse effects. Therefore, it should be handled with caution in laboratory settings.

Advantages And Limitations For Lab Experiments

(1-methyl-1,2-propadienyl)- has several advantages for lab experiments, including its high reactivity, which makes it useful in various chemical reactions. However, its toxicity and flammability make it challenging to handle and require special precautions to be taken.

Future Directions

There are several future directions for the use of (1-methyl-1,2-propadienyl)- in scientific research. One potential area of research is the development of new synthetic methods for the compound and its derivatives. Another area of research is the exploration of its potential applications in catalysis and as a building block for the synthesis of new compounds. Additionally, there is a need for further studies to understand the biochemical and physiological effects of (1-methyl-1,2-propadienyl)- and its derivatives.
In conclusion, (1-methyl-1,2-propadienyl)- is a compound with unique properties and potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives.

Synthesis Methods

(1-methyl-1,2-propadienyl)- is a compound that can be synthesized using various methods. One of the most common methods is the reaction of methyl propiolate with lithium diisopropylamide (LDA) in the presence of phosphorus trichloride (PCl3). This reaction results in the formation of (1-methyl-1,2-propadienyl)- and lithium chloride as a byproduct.

properties

CAS RN

133672-88-5

Product Name

Phosphine, (1-methyl-1,2-propadienyl)-

Molecular Formula

C4H7P

Molecular Weight

86.07 g/mol

IUPAC Name

but-3-en-2-ylidenephosphane

InChI

InChI=1S/C4H7P/c1-3-4(2)5/h3,5H,1H2,2H3

InChI Key

FJMSLUMCPHPSBT-UHFFFAOYSA-N

Isomeric SMILES

CC(=C=C)P

SMILES

CC(=P)C=C

Canonical SMILES

CC(=C=C)P

synonyms

Phosphine, (1-methyl-1,2-propadienyl)-

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.